molecular formula C17H21N5 B11221689 1-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11221689
M. Wt: 295.4 g/mol
InChI Key: OAUKNFPTJPPADK-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Formation of the pyrimidine ring: This involves the condensation of the pyrazole intermediate with suitable amidine or guanidine derivatives.

    Substitution reactions: Introduction of the 2,4-dimethylphenyl and 2-methylpropyl groups can be achieved through nucleophilic substitution reactions using appropriate halides or other electrophilic reagents.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or pyrazolopyrimidine rings using appropriate nucleophiles and electrophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties.

    Pharmaceuticals: It can be used as a lead compound for the development of new drugs. Its structural features make it a candidate for drug design and optimization.

    Material Science: The compound’s unique chemical structure allows it to be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, providing insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

1-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    This compound derivatives: These compounds may have different substituents on the pyrazolopyrimidine ring, leading to variations in their chemical and biological properties.

    Other pyrazolopyrimidines: Compounds with different substituents on the pyrazole or pyrimidine rings can exhibit different reactivity and biological activity.

    Related heterocyclic compounds: Compounds with similar ring structures, such as pyrazoles or pyrimidines, can be compared in terms of their synthesis, reactivity, and applications.

The uniqueness of this compound lies in its specific combination of substituents and ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N5/c1-11(2)8-18-16-14-9-21-22(17(14)20-10-19-16)15-6-5-12(3)7-13(15)4/h5-7,9-11H,8H2,1-4H3,(H,18,19,20)

InChI Key

OAUKNFPTJPPADK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC(C)C)C

Origin of Product

United States

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